[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone
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Overview
Description
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a benzimidazole ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Synthesis of the Benzimidazole Ring: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and a suitable fluorinated carboxylic acid.
Coupling Reaction: The final step involves coupling the piperazine derivative with the benzimidazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.
Substitution: The fluorine atom on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce various piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical models.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The exact mechanism would depend on the specific application, such as inhibition of a particular enzyme in cancer cells or binding to a receptor in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- [4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone
- [4-(2-nitrobenzyl)piperazin-1-yl]-(phenyl)methanone
Uniqueness
Compared to similar compounds, [4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone is unique due to the presence of both a fluorinated benzimidazole ring and a dimethyl-substituted piperazine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13-4-3-5-19(14(13)2)24-6-8-25(9-7-24)20(26)15-10-17-18(11-16(15)21)23-12-22-17/h3-5,10-12H,6-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPMLJBSLKAYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3F)NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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